N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Description
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[321]octan-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22(17(24)12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)23(13)18(25)16-11-19-21-20-16/h2-6,11,13-15H,7-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGUYUXCMTKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2CCC(C1)N2C(=O)C3=NNN=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the triazole ring and the azabicyclooctane core. The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azabicyclooctane core is often prepared via a Diels-Alder reaction followed by functional group modifications.
The final step involves coupling the triazole and azabicyclooctane intermediates with benzoyl chloride under basic conditions to form the benzamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for the cycloaddition and Diels-Alder reactions, as well as employing automated purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The azabicyclooctane moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. The benzamide group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]acetamide: Similar structure but with an acetamide group instead of benzamide.
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]phenylacetamide: Contains a phenylacetamide group.
Uniqueness
N-methyl-N-[8-(2H-triazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide is unique due to its combination of a triazole ring, azabicyclooctane core, and benzamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
